molecular formula C11H14ClNO2 B4843489 2-(2-chlorophenoxy)-N,N-dimethylpropanamide

2-(2-chlorophenoxy)-N,N-dimethylpropanamide

Cat. No. B4843489
M. Wt: 227.69 g/mol
InChI Key: UAFIIXRPSGXLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N,N-dimethylpropanamide, also known as clofencet, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a herbicide. In recent years, researchers have explored the potential uses of clofencet in various scientific fields, including medicine and biology.

Scientific Research Applications

Clofencet has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of medicine. Studies have shown that 2-(2-chlorophenoxy)-N,N-dimethylpropanamide has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Clofencet has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

Clofencet works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the body. Clofencet has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clofencet has a range of biochemical and physiological effects on the body. Studies have shown that 2-(2-chlorophenoxy)-N,N-dimethylpropanamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Clofencet has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases. In addition, 2-(2-chlorophenoxy)-N,N-dimethylpropanamide has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

Clofencet has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N,N-dimethylpropanamide. One area of interest is in the development of new therapeutic applications for this compound. Researchers are exploring the potential use of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is in the development of new synthesis methods for 2-(2-chlorophenoxy)-N,N-dimethylpropanamide. Researchers are exploring ways to improve the efficiency and purity of the synthesis process. Finally, there is also interest in further exploring the mechanism of action of 2-(2-chlorophenoxy)-N,N-dimethylpropanamide, which may help to identify new therapeutic targets.

properties

IUPAC Name

2-(2-chlorophenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFIIXRPSGXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N,N-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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